Cas no 55325-53-6 ((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid)
L'acido (2R,3S)-3-ammino-2-idrossi-3-fenilpropanoico è un composto chirale con una struttura stereochimica ben definita, caratterizzata dalla presenza di un gruppo amminico (-NH2) e di un gruppo idrossilico (-OH) in posizioni specifiche sulla catena propanoica. La sua configurazione (2R,3S) lo rende particolarmente utile in sintesi asimmetriche e come intermedio nella produzione di farmaci e peptidi biologicamente attivi. La presenza del gruppo fenilico conferisce ulteriore stabilità e versatilità nelle reazioni di modificazione chimica. Questo composto è apprezzato per la sua alta purezza ottica e la capacità di agire come blocco costruttivo per molecole complesse, rendendolo un reagente prezioso in chimica farmaceutica e nella ricerca biochimica.
55325-53-6 structure
Product Name:(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
Numero CAS:55325-53-6
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD00671670
CID:366042
PubChem ID:7020763
Update Time:2025-07-19
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid, b-amino-a-hydroxy-, (aR,bS)-rel-
- Benzenepropanoicacid, b-amino-a-hydroxy-, (R*,S*)-
- (2R,3S)-3-Ammonio-2-hydroxy-3-phenylpropanoate
- (2R,3S)-3-phenylisoserine
- (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
- SCHEMBL487425
- 136561-53-0
- Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (alphaR,betaS)-
- CS-0269707
- AC-25882
- 55325-53-6
- (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
- F12982
- (2R,3S)-3-Phenyl-Isoserine
- MFCD00671670
- 3-Phenylisoserine, (2R,3S)-
- 3-(2R,3S)-Phenylisoserine
- (2r,3s)-phenylisoserine
- AKOS006274499
- (2R, 3S)-3-Phenyl-Isoserine
- AMY21980
- Benzenepropanoic acid, beta-amino-alpha-hydroxy-, [R-(R*,S*)]-
- (2R,3S)-3-amino-3-phenyl-2-hydroxypropionic acid
- RZARFIRJROUVLM-JGVFFNPUSA-N
- FXH8Y63XMR
- EN300-258810
- (alphaR,betaS)-beta-Amino-alpha-hydroxybenzenepropanoic acid
-
- MDL: MFCD00671670
- Inchi: 1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
- Chiave InChI: RZARFIRJROUVLM-JGVFFNPUSA-N
- Sorrisi: O[C@@H](C(=O)O)[C@H](C1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 181.07389321g/mol
- Massa monoisotopica: 181.07389321g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.5
- Superficie polare topologica: 83.6Ų
Proprietà sperimentali
- PSA: 83.55000
- LogP: 0.83220
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258810-0.05g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 0.05g |
$20.0 | 2024-06-18 | |
| Enamine | EN300-258810-0.1g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 0.1g |
$21.0 | 2024-06-18 | |
| Enamine | EN300-258810-0.25g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 0.25g |
$22.0 | 2024-06-18 | |
| Enamine | EN300-258810-0.5g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 0.5g |
$23.0 | 2024-06-18 | |
| Enamine | EN300-258810-1.0g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 1.0g |
$24.0 | 2024-06-18 | |
| Enamine | EN300-258810-2.5g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 2.5g |
$43.0 | 2024-06-18 | |
| Enamine | EN300-258810-5.0g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 5.0g |
$80.0 | 2024-06-18 | |
| Enamine | EN300-258810-10.0g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 10.0g |
$138.0 | 2024-06-18 | |
| Enamine | EN300-258810-25.0g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 25.0g |
$292.0 | 2024-06-18 | |
| Enamine | EN300-258810-50.0g |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid |
55325-53-6 | 95% | 50.0g |
$491.0 | 2024-06-18 |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
55325-53-6 ((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti